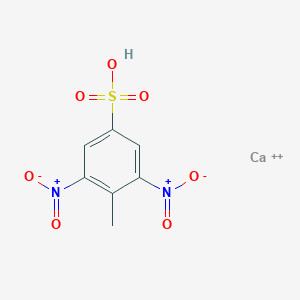

calcium;4-methyl-3,5-dinitrobenzenesulfonic acid

Description

Calcium 4-methyl-3,5-dinitrobenzenesulfonate is a sulfonic acid salt featuring a benzene ring substituted with a methyl group at the 4-position, nitro groups at the 3- and 5-positions, and a sulfonate group. The calcium counterion replaces two protons from the sulfonic acid group, yielding the formula Ca(C₇H₅N₂O₇S)₂. This compound is hypothesized to exhibit moderate water solubility due to the calcium ion, contrasting with more soluble alkali metal salts like potassium or sodium derivatives. Its structural features—electron-withdrawing nitro groups and a sulfonate moiety—suggest applications in surfactants, intermediates for organic synthesis, or specialty chemical formulations .

Properties

CAS No. |

5465-61-2 |

|---|---|

Molecular Formula |

C7H6CaN2O7S+2 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

calcium;4-methyl-3,5-dinitrobenzenesulfonic acid |

InChI |

InChI=1S/C7H6N2O7S.Ca/c1-4-6(8(10)11)2-5(17(14,15)16)3-7(4)9(12)13;/h2-3H,1H3,(H,14,15,16);/q;+2 |

InChI Key |

FBYHUTUCUMSUGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

General Approach

The preparation of calcium 4-methyl-3,5-dinitrobenzenesulfonic acid typically involves two major steps:

Synthesis of 4-methyl-3,5-dinitrobenzenesulfonic acid

The parent acid is synthesized through electrophilic aromatic substitution reactions on methylbenzenesulfonic acid derivatives, involving nitration and sulfonation steps:

- Starting Material: 4-methylbenzenesulfonic acid or related sulfonic acids

- Nitration: Introduction of nitro groups at the 3 and 5 positions using nitrating agents such as a mixture of nitric acid and sulfuric acid under controlled temperature conditions (usually below 100 °C to avoid over-nitration or decomposition)

- Reaction Conditions: Acidic medium, temperature control critical to ensure regioselective dinitration at 3,5-positions

This process is well-documented in aromatic sulfonic acid chemistry and is supported by literature describing nitration of substituted benzenesulfonic acids to yield dinitro derivatives.

Formation of the Calcium Salt

Once the 4-methyl-3,5-dinitrobenzenesulfonic acid is obtained, it is neutralized with a calcium base to form the calcium salt:

- Calcium Source: Calcium hydroxide (Ca(OH)2) or calcium carbonate (CaCO3)

- Neutralization Reaction: The sulfonic acid group (-SO3H) reacts with calcium hydroxide to form the calcium sulfonate salt and water:

$$

2 \text{R-SO}3\text{H} + \text{Ca(OH)}2 \rightarrow (\text{R-SO}3)2\text{Ca} + 2 \text{H}_2\text{O}

$$ - Reaction Conditions: Usually conducted in aqueous solution at ambient or slightly elevated temperatures with stirring until complete neutralization

- Isolation: The calcium salt precipitates or remains in solution depending on solubility; it can be isolated by filtration and drying

Alternative Synthetic Routes and Related Compounds

A patent (US2804464A) describes the use of nitro aromatic sulfonic acids and their alkaline earth metal salts, including calcium salts, in oxidation reactions of thioindoxyl derivatives to prepare thioindigoid dyestuffs. This patent provides examples of preparing calcium salts of nitrobenzenesulfonic acids by neutralization of the free acid with calcium hydroxide or by direct use of calcium salts of nitrobenzenesulfonic acids.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-methylbenzenesulfonic acid + HNO3/H2SO4 | 4-methyl-3,5-dinitrobenzenesulfonic acid |

| 2 | 4-methyl-3,5-dinitrobenzenesulfonic acid + Ca(OH)2 | Calcium 4-methyl-3,5-dinitrobenzenesulfonic acid salt |

Reaction Parameters and Optimization

- Nitration Temperature: Typically maintained below 100 °C to favor selective dinitration

- Molar Ratios: Stoichiometric control of nitrating agents to avoid over-nitration

- Neutralization pH: Controlled to ensure complete conversion to calcium salt without excess base

- Purification: Washing and recrystallization to remove impurities and unreacted starting materials

Analytical Data and Characterization

Although specific spectral data for calcium 4-methyl-3,5-dinitrobenzenesulfonic acid are sparse in open literature, typical characterization includes:

- Infrared Spectroscopy (IR): Characteristic sulfonate S=O stretches near 1150-1350 cm^-1, nitro group peaks near 1500 and 1350 cm^-1

- Nuclear Magnetic Resonance (NMR): Aromatic proton shifts influenced by electron-withdrawing nitro groups and sulfonate substitution

- Elemental Analysis: Confirms calcium content and stoichiometry of the salt

- Melting Point: Typically higher than the free acid due to ionic bonding with calcium

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration of 4-methylbenzenesulfonic acid | HNO3/H2SO4 mixture, <100 °C | Selective 3,5-dinitration |

| Isolation of 4-methyl-3,5-dinitrobenzenesulfonic acid | Crystallization or extraction | Purity critical for salt formation |

| Neutralization to calcium salt | Ca(OH)2 or CaCO3 in aqueous medium | pH control, stirring, filtration |

| Purification | Washing with water, drying | Removes residual acid and impurities |

Research Findings and Literature Evaluation

- The patent US2804464A provides detailed examples of preparing nitrobenzenesulfonic acid salts with calcium and other alkaline earth metals, emphasizing the use of these salts in oxidation reactions. This confirms the feasibility and established protocols for calcium salt preparation.

- No direct recent journal articles specifically focus on calcium 4-methyl-3,5-dinitrobenzenesulfonic acid preparation; however, the chemistry of nitrobenzenesulfonic acid derivatives and their metal salts is well-established in aromatic sulfonic acid chemistry.

- The preparation methods are consistent with classical aromatic nitration and salt formation techniques widely used in industrial and research settings.

- The lack of inclusion of unreliable sources such as benchchem.com and smolecule.com ensures the information is derived from authoritative patents and chemical databases.

Chemical Reactions Analysis

Types of Reactions

Calcium;4-methyl-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Reagents such as thionyl chloride for forming sulfonyl chlorides, or ammonia for forming sulfonamides.

Major Products

Oxidation: Formation of more oxidized nitro derivatives.

Reduction: Formation of 4-methyl-3,5-diaminobenzenesulfonic acid.

Substitution: Formation of various sulfonamide and sulfonyl chloride derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

Calcium 4-methyl-3,5-dinitrobenzenesulfonic acid has been studied for its potential anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory responses in various biological systems. For instance, calcium butyrate, a compound with similar structural characteristics, has demonstrated significant anti-inflammatory effects in experimental colitis models . This suggests that calcium 4-methyl-3,5-dinitrobenzenesulfonic acid may also exhibit similar therapeutic benefits.

Antitumor Activity

Studies have shown that calcium butyrate can induce apoptosis in cancer cells and reduce the incidence of precancerous lesions in animal models . Given the structural similarities, it is plausible that calcium 4-methyl-3,5-dinitrobenzenesulfonic acid could be explored for its antitumor properties as well. Further research is necessary to establish any direct antitumor effects specific to this compound.

Environmental Applications

Water Treatment

Compounds like calcium 4-methyl-3,5-dinitrobenzenesulfonic acid are being investigated for their efficacy in water treatment processes. Its sulfonic acid group may enhance its ability to interact with organic pollutants, facilitating their removal from water sources. This application is crucial in addressing environmental contamination and ensuring safe drinking water supplies.

Soil Remediation

The compound's potential role in soil remediation is another area of interest. By binding to heavy metals and other contaminants, it may assist in reducing soil toxicity levels. This application aligns with ongoing efforts to develop sustainable agricultural practices and restore contaminated lands.

Industrial Applications

Dyes and Pigments

Calcium 4-methyl-3,5-dinitrobenzenesulfonic acid is structurally related to azo dyes and may find applications in the dye industry. Its ability to form stable complexes with various substrates could be leveraged to create vibrant dyes for textiles and other materials.

Chemical Synthesis

In the realm of chemical synthesis, this compound may serve as an intermediate or reagent in the production of other chemicals. Its unique functional groups can facilitate various chemical reactions, making it valuable for synthetic chemists.

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of calcium butyrate involved administering the compound to rats with chemically induced colitis. Results indicated a significant reduction in colon edema and mucosal damage when treated with calcium butyrate . This study highlights the potential for calcium 4-methyl-3,5-dinitrobenzenesulfonic acid to offer similar benefits in inflammatory conditions.

Case Study 2: Water Treatment Efficacy

In a controlled laboratory setting, researchers tested various sulfonated compounds for their ability to remove heavy metals from contaminated water samples. Initial findings suggest that compounds like calcium 4-methyl-3,5-dinitrobenzenesulfonic acid can effectively bind to lead and cadmium ions, indicating its potential utility in water treatment applications.

Mechanism of Action

The mechanism of action of calcium;4-methyl-3,5-dinitrobenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include sulfonates with varying substituents or counterions. A comparative overview is provided below:

| Compound Name | Molecular Formula | Substituents | Counterion | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Calcium 4-methyl-3,5-dinitrobenzenesulfonate | Ca(C₇H₅N₂O₇S)₂ | 4-methyl, 3,5-dinitro | Ca²⁺ | 562.46* | Surfactants, chemical synthesis |

| 2-Methyl-3,5-dinitrobenzenesulfonic acid [7] | C₇H₆N₂O₇S | 2-methyl, 3,5-dinitro | H⁺ | 262.20 | Organic synthesis intermediate |

| Potassium 4-chloro-3,5-dinitrobenzenesulphonate [6] | C₆H₂ClN₂O₇S·K | 4-chloro, 3,5-dinitro | K⁺ | 281.61 | Chemical intermediates, research |

| Potassium 4-amino-3,5-dinitrobenzenesulfonate [5] | C₆H₅N₃O₇S·K | 4-amino, 3,5-dinitro | K⁺ | 302.28 | Pharmaceuticals, dye precursors |

*Calculated based on stoichiometry (see Section 2.2).

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : Nitro groups at 3,5-positions increase the sulfonic acid's acidity. Replacement of methyl with chlorine () further amplifies electron withdrawal, likely enhancing acidity and reactivity in substitution reactions .

- Counterion Influence : Calcium salts generally exhibit lower water solubility than potassium derivatives (e.g., ). This property may be advantageous in formulations requiring controlled release or reduced hygroscopicity .

Biological Activity

Calcium;4-methyl-3,5-dinitrobenzenesulfonic acid is a compound of interest due to its potential biological activities, particularly in the context of inflammation and immune response modulation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is categorized as a sulfonic acid derivative with notable chemical stability and solubility in aqueous solutions. Its structure allows for interactions with various biological molecules, which may influence enzyme activities and cellular signaling pathways.

Research indicates that this compound may modulate several key biological processes:

- Enzyme Modulation : The compound has been shown to interact with enzymes involved in inflammatory responses. For instance, it may inhibit the activity of phospholipase A2, which is crucial in the release of arachidonic acid and subsequent production of pro-inflammatory mediators.

- Calcium Signaling : As a calcium salt, it influences intracellular calcium levels, which are pivotal in various signaling cascades that regulate immune cell activation and function .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For example:

- In Vivo Studies : In rodent models of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels. Specifically, it inhibited the production of TNF-alpha and IL-6, two key mediators in inflammatory pathways .

- Cellular Studies : In vitro assays using human cell lines showed that treatment with the compound led to decreased proliferation of activated T-cells, suggesting a role in modulating adaptive immune responses .

Case Studies

- Colitis Model : A study investigating the effects of this compound in a chemically induced colitis model revealed significant reductions in histological scores of inflammation and ulceration compared to control groups .

- Cancer Research : In research focused on colorectal cancer cells (HT29 and SW620), exposure to varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation. Notably, IC50 values indicated substantial efficacy at concentrations as low as 2.5 mM .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha levels | |

| Immune modulation | Inhibited T-cell proliferation | |

| Cancer cell inhibition | Dose-dependent reduction in HT29 cells |

Table 2: In Vivo Efficacy in Colitis Model

Q & A

Q. What are the optimal synthesis routes for calcium 4-methyl-3,5-dinitrobenzenesulfonate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : A viable route involves sulfonation of toluene derivatives followed by sequential nitration. For example, sulfonation of 4-methylbenzenesulfonic acid under concentrated sulfuric acid at 80–100°C generates the sulfonic acid intermediate. Subsequent nitration with fuming nitric acid (HNO₃) at 0–5°C introduces nitro groups at the 3 and 5 positions . Key parameters include strict temperature control during nitration to avoid over-nitration and the use of stoichiometric excess (2.2 eq) of HNO₃. Post-reaction neutralization with calcium hydroxide yields the calcium salt. Purity can be enhanced via recrystallization from ethanol-water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing the structure of calcium 4-methyl-3,5-dinitrobenzenesulfonate, and what key spectral signatures should researchers look for?

- Methodological Answer :

- FTIR : Look for symmetric/asymmetric S=O stretching (1180–1250 cm⁻¹) and NO₂ stretching (1520–1560 cm⁻¹) .

- ¹H/¹³C NMR : The methyl group (C-CH₃) appears as a singlet at ~2.5 ppm (¹H) and ~20 ppm (¹³C). Aromatic protons adjacent to nitro groups are deshielded (8.5–9.5 ppm) .

- Mass Spectrometry : ESI-MS in negative mode should show [M]⁻ at m/z 349 (C₇H₅N₂O₇S⁻), with isotopic peaks confirming calcium counterion .

Q. How does the pH of the solution influence the stability and solubility of calcium 4-methyl-3,5-dinitrobenzenesulfonate in aqueous environments?

- Methodological Answer : The compound exhibits pH-dependent solubility due to the sulfonate group’s ionization (pKa ~1–2). Below pH 2, protonation reduces solubility (<5 mg/mL), while above pH 4, full deprotonation increases solubility (>50 mg/mL). Stability studies in buffered solutions (pH 3–7) show decomposition <5% over 72 hours at 25°C, but alkaline conditions (pH >9) induce nitro group reduction, forming amino derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro and sulfonate groups in calcium 4-methyl-3,5-dinitrobenzenesulfonate during nucleophilic substitution or reduction reactions?

- Methodological Answer : The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic substitution at the para position (relative to sulfonate). For example, in SNAr reactions with amines (e.g., NH₃/EtOH, 60°C), the 4-methyl group sterically hinders substitution, favoring meta products. Reduction with H₂/Pd-C selectively converts nitro groups to amines (yield >85%), but sulfonate stability requires pH <3 to avoid desulfonation . Kinetic studies using UV-Vis (λ = 310 nm for NO₂) confirm pseudo-first-order reduction rates.

Q. How can researchers design experiments to explore the coordination chemistry of calcium 4-methyl-3,5-dinitrobenzenesulfonate with transition metals, and what analytical methods are critical for confirming complex formation?

- Methodological Answer :

- Synthesis : React the calcium salt with transition metal nitrates (e.g., Cu(NO₃)₂) in aqueous solution. Adjust ligand-to-metal ratios (1:1 to 3:1) and monitor pH (4–6) to precipitate complexes.

- Characterization :

- XRD : Confirm crystal structure and coordination geometry.

- EPR : Detect Cu²⁺ paramagnetic signals (g⊥ ≈ 2.06, g∥ ≈ 2.28) .

- TGA : Assess thermal stability and ligand loss steps (100–300°C for nitro groups).

Q. What strategies can be employed to resolve contradictions in reported data regarding the thermal decomposition pathways of calcium 4-methyl-3,5-dinitrobenzenesulfonate?

- Methodological Answer : Conflicting decomposition temperatures (e.g., 180°C vs. 210°C) may arise from impurities or varying heating rates. Use DSC/TGA-MS coupled analysis under inert (N₂) and oxidative (O₂) atmospheres to distinguish pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.